3-Pyridinamine, 6-methoxy-2-propoxy-

Description

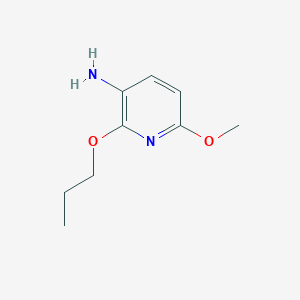

The compound "3-Pyridinamine, 6-methoxy-2-propoxy-" is a pyridine derivative with substituents at positions 2, 3, and 6 of the aromatic ring. Based on its IUPAC name, the structure includes:

- 3-Pyridinamine: An amino group (-NH₂) at position 3.

- 6-Methoxy: A methoxy group (-OCH₃) at position 4.

- 2-Propoxy: A propoxy group (-OCH₂CH₂CH₃) at position 2.

The molecular formula is inferred as C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6-methoxy-2-propoxypyridin-3-amine |

InChI |

InChI=1S/C9H14N2O2/c1-3-6-13-9-7(10)4-5-8(11-9)12-2/h4-5H,3,6,10H2,1-2H3 |

InChI Key |

SVJCIHOETPVZSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC(=N1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, 6-methoxy-2-propoxy- typically involves the functionalization of a pyridine ring through a series of substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, 6-methoxy-2-propoxy- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

3-Pyridinamine, 6-methoxy-2-propoxy- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 6-methoxy-2-propoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and propoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Solubility: Alkoxy vs. Amino vs. Aminomethyl Groups: The 3-aminomethyl group in CAS 262295-96-5 introduces a secondary amine, which could enhance hydrogen-bonding capacity compared to the primary amine in the target compound .

Electronic Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy group in the target compound is electron-donating, which may stabilize the pyridine ring through resonance. In contrast, the 6-methyl group in CAS 478913-57-4 is weakly electron-donating via hyperconjugation .

Research Implications and Limitations

- Synthetic Applications : Alkoxy-substituted pyridinamines are intermediates in pharmaceutical and agrochemical synthesis. For example, pyridine derivatives with methoxy groups (e.g., CAS 262295-96-5) are precursors to bioactive molecules .

- Data Gaps : The absence of explicit data on the target compound necessitates extrapolation from structural analogs. Experimental studies are required to validate properties like solubility, stability, and reactivity.

Biological Activity

3-Pyridinamine, 6-methoxy-2-propoxy- (chemical formula: CHNO), is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides an overview of its biological properties, applications, and relevant case studies.

- Molecular Weight : 170.22 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- Density : Not specified

- LogP : Not specified

Pharmaceutical Applications

3-Pyridinamine, 6-methoxy-2-propoxy- has been investigated for its potential in drug development, particularly in targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its value in formulations aimed at treating conditions such as depression and anxiety. Research indicates that derivatives of pyridinamine compounds can exhibit selective serotonin reuptake inhibition, which is crucial for antidepressant activity .

Enzyme Inhibition Studies

Recent studies have highlighted the role of this compound in enzyme inhibition, particularly in relation to neurotransmitter pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) activity, which is a target for treating mood disorders. The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, contributing to its antidepressant effects .

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of 3-Pyridinamine derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Toxicological Evaluation

Toxicological assessments have been conducted to evaluate the safety profile of 3-Pyridinamine, 6-methoxy-2-propoxy-. In acute toxicity studies on rodents, doses up to 900 mg/kg did not result in significant adverse effects, indicating a favorable safety margin for further development . However, further long-term studies are necessary to fully understand its chronic toxicity and environmental impact.

Applications in Agricultural Chemistry

Beyond pharmaceuticals, this compound is also utilized in agricultural chemistry. Its derivatives are being researched as potential herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth regulation. This could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.